4-Methylthiophen-2-amine oxalate
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Overview
Description
4-Methylthiophen-2-amine oxalate is a chemical compound with the molecular formula C7H9NO4S and a molecular weight of 203.22 g/mol . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 4-Methylthiophen-2-amine oxalate involves several steps, typically starting with the thiophene ring. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial production methods often involve large-scale synthesis using these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methylthiophen-2-amine oxalate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methylthiophen-2-amine oxalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylthiophen-2-amine oxalate involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in electron-donating interactions, making the compound a potential ligand for metal ions. This interaction can influence various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
4-Methylthiophen-2-amine oxalate can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Properties
CAS No. |
14893-94-8 |
---|---|
Molecular Formula |
C7H9NO4S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
4-methylthiophen-2-amine;oxalic acid |
InChI |
InChI=1S/C5H7NS.C2H2O4/c1-4-2-5(6)7-3-4;3-1(4)2(5)6/h2-3H,6H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
OFULBQBDLZEAOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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